molecular formula C18H14N2O B6211291 3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol CAS No. 1042526-47-5

3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol

Cat. No.: B6211291
CAS No.: 1042526-47-5
M. Wt: 274.3
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Description

3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol is a synthetic organic compound with the molecular formula C18H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-ethynylaniline with quinoline-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the ethynyl and amino methyl groups.

    3-ethynylaniline: A precursor in the synthesis of the compound, with similar functional groups but a simpler structure.

    Quinolin-2-ol: Another derivative of quinoline with hydroxyl functionality.

Uniqueness: 3-{[(3-ethynylphenyl)amino]methyl}quinolin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1042526-47-5

Molecular Formula

C18H14N2O

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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